4-Hydroxy Nisoldipine-d6

Beschreibung

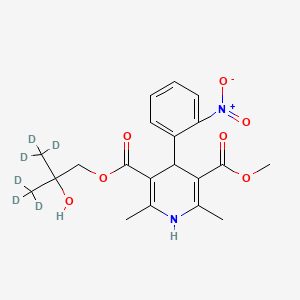

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24N2O7 |

|---|---|

Molekulargewicht |

410.4 g/mol |

IUPAC-Name |

3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3 |

InChI-Schlüssel |

MOZPKZYMNVFLSU-LIJFRPJRSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)(C([2H])([2H])[2H])O |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy Nisoldipine D6

Strategies for Deuterium (B1214612) Incorporation in the Nisoldipine Core and Hydroxylated Position

The "-d6" designation in 4-Hydroxy Nisoldipine-d6 typically refers to the hexadeuteration of the two methyl groups at positions 2 and 6 of the 1,4-dihydropyridine (B1200194) (DHP) core. This is achieved by utilizing a deuterated precursor in the Hantzsch dihydropyridine (B1217469) synthesis, the foundational reaction for building the Nisoldipine scaffold. The key challenge lies in introducing these deuterium labels early in the synthesis in a stable, non-exchangeable position.

The most effective strategy for the regioselective incorporation of the six deuterium atoms is through the synthesis of deuterated β-ketoester building blocks. The classic Hantzsch synthesis condenses an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. To generate the unsymmetrical ester arrangement of 4-Hydroxy Nisoldipine and ensure deuteration at the correct positions, a modified, unsymmetrical Hantzsch reaction is employed using two different β-ketoesters, both bearing a trideuteromethyl group.

The required precursors are:

2-Nitrobenzaldehyde (B1664092) : The aromatic aldehyde component.

Methyl acetoacetate-d3 : Provides the C3-methoxycarbonyl group and the C2-trideuteromethyl group.

(2-hydroxy-2-methyl)propyl acetoacetate-d3 : Provides the hydroxylated side chain at C5 and the C6-trideuteromethyl group.

Ammonia : The nitrogen source for the dihydropyridine ring.

The synthesis of the deuterated β-ketoesters is paramount. Methyl acetoacetate-d3 can be prepared from deuterated starting materials. For instance, the reaction of diketene (B1670635) with methanol-d4 (B120146) provides a route to methyl acetoacetate-d4 (deuterium on both methyl groups), which can be selectively exchanged back to introduce protons at the active methylene (B1212753) position if necessary. A more direct route involves using acetone-d6 (B32918) as a starting material.

The use of deuterated aldehydes, such as 2-nitrobenzaldehyde-d1, is also a viable strategy for introducing a single deuterium atom at the C4 position of the DHP ring, a common metabolic soft spot for this class of drugs. This is achieved via H/D exchange reactions on the aldehyde precursor using D₂O under catalytic conditions. However, for this compound, the labeling is on the methyl groups.

Achieving high isotopic purity is a critical quality attribute for a stable-labeled internal standard. The primary concerns are the presence of unlabeled (d0) or partially deuterated isotopologues (d1-d5).

Starting Material Purity : The isotopic enrichment of the final product is fundamentally limited by the purity of the deuterated precursors (e.g., methyl acetoacetate-d3). Therefore, precursors with >98% isotopic purity are required.

Reaction Conditions : Synthetic conditions must be controlled to prevent H/D back-exchange. The protons on the dihydropyridine nitrogen and the hydroxyl group are readily exchangeable and will reflect the isotopic composition of the solvent used during workup and purification. However, the C-D bonds of the trideuteromethyl groups are stable under standard Hantzsch conditions and subsequent purification steps.

Monitoring : Isotopic purity is monitored throughout the synthesis and confirmed in the final product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is particularly effective for resolving and quantifying the distribution of different isotopologues.

Table 1: Key Deuterated Precursors and Purity Requirements

| Precursor | Required Isotopic Purity | Rationale |

| Methyl acetoacetate-d3 | > 98% | Direct source of one -CD₃ group on the DHP ring. Purity dictates the final d6 enrichment. |

| (2-hydroxy-2-methyl)propyl acetoacetate-d3 | > 98% | Source of the second -CD₃ group. Purity is critical for achieving high d6 content. |

| Deuterated Solvents (e.g., Methanol-d4, D₂O) | > 99% | Used in specific steps to avoid H/D scrambling or to introduce exchangeable deuterium labels if desired. |

Multi-Step Synthetic Routes for this compound

The synthesis of this compound is a multi-step process centered around the construction of the core heterocyclic ring, followed by purification. The chosen route must be efficient and prevent the loss of deuterium labels.

The core of the synthesis is the unsymmetrical Hantzsch reaction. To achieve this, a two-step sequence is often employed. First, 2-nitrobenzaldehyde is condensed with one of the β-ketoesters (e.g., methyl acetoacetate-d3) via a Knoevenagel condensation to form an intermediate benzylidene derivative. This activated intermediate is then reacted with the second β-ketoester ((2-hydroxy-2-methyl)propyl acetoacetate-d3) and a source of ammonia (like ammonium (B1175870) acetate) in a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.

Reaction Scheme Overview:

Knoevenagel Condensation : 2-Nitrobenzaldehyde + Methyl acetoacetate-d3 → Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate-4,4,4-d3

Michael Addition & Cyclization : The benzylidene intermediate + (2-hydroxy-2-methyl)propyl acetoacetate-d3 + NH₃ → this compound

Optimization focuses on several factors:

Catalyst : While the reaction can proceed without a catalyst, mild acids or bases can improve yields.

Solvent : Protic solvents like ethanol (B145695) or isopropanol (B130326) are commonly used.

Temperature : Reflux temperatures are typical, but optimization can reduce side-product formation.

Stoichiometry : Precise control over the stoichiometry of the reactants is crucial for maximizing the yield of the desired unsymmetrical product.

Table 2: Example of Optimized Hantzsch Reaction Conditions

| Parameter | Condition | Purpose |

| Solvent | Ethanol | Common solvent, good solubility for reactants. |

| Temperature | 70-80 °C (Reflux) | Provides sufficient energy for condensation and cyclization. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS to ensure completion. |

| Ammonia Source | Ammonium Acetate (B1210297) | Provides ammonia and mild acidic catalysis. |

| Reactant Ratio | 1:1:1.1 (Aldehyde:Ketoester 1:Ketoester 2) | Slight excess of one ketoester may drive the reaction. |

Isolation and Purification Techniques for Research-Grade Material

The crude product from the Hantzsch reaction contains unreacted starting materials, symmetrical side products, and the oxidized pyridine (B92270) analog. Achieving research-grade purity (>98%) necessitates a multi-step purification strategy.

Initial Workup : The reaction mixture is cooled, and the crude product often precipitates. It can be collected by filtration. The filtrate may be concentrated and extracted with an organic solvent like ethyl acetate to recover more product.

Column Chromatography : This is the most critical step for achieving high purity. Silica gel column chromatography is effective for separating the desired 1,4-dihydropyridine from more polar and less polar impurities. A gradient elution system, typically using a mixture of hexanes and ethyl acetate, allows for fine separation.

Recrystallization : The final step to obtain highly crystalline, research-grade material is often recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This process effectively removes trace impurities.

The stability of dihydropyridines is a concern, as they can be sensitive to light and air, which can cause oxidation to the corresponding pyridine derivative. Therefore, all purification steps should be conducted with minimal exposure to light, and the final product should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Spectroscopic and Chromatographic Characterization in Synthetic Route Confirmation and Purity Assessment

Unambiguous confirmation of the structure, purity, and isotopic incorporation of the synthesized this compound is accomplished through a combination of spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the primary method for assessing chemical purity. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (or a buffer) is typically used. The purity is determined by the peak area percentage of the main component. The retention time is compared against a non-deuterated reference standard.

Mass Spectrometry (MS) : MS is essential for confirming the molecular weight and assessing isotopic enrichment.

Low-Resolution MS (LRMS) : Provides the molecular ion peak, which should correspond to the mass of the d6 compound (expected M+H⁺ ≈ 411.2 Da, compared to ≈ 405.2 Da for the unlabeled compound).

High-Resolution MS (HRMS) : Provides the exact mass, confirming the elemental composition. Crucially, it allows for the determination of the isotopic distribution by resolving the peaks corresponding to d0, d1, d2, d3, d4, d5, and d6 species, enabling precise calculation of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and confirms the site of deuteration.

¹³C NMR : The carbon spectrum will be consistent with the proposed structure, with signals for the deuterated methyl groups showing a characteristic triplet pattern due to C-D coupling.

²H NMR : A deuterium NMR spectrum can be acquired to show a signal at the chemical shift corresponding to the deuterated methyl groups, providing direct evidence of deuterium incorporation.

Table 3: Expected Spectroscopic and Chromatographic Data for this compound

| Analysis Method | Expected Result | Information Provided |

| HPLC-UV | Single major peak >98% purity | Chemical Purity, Retention Time |

| HRMS (ESI+) | [M+H]⁺ at m/z ≈ 411.1923 | Molecular Formula Confirmation, Isotopic Enrichment (>98% d6) |

| ¹H NMR (CDCl₃) | Absence of singlets ~2.3 ppm (2x CH₃) | Confirmation of deuteration at ring methyl positions |

| ¹³C NMR (CDCl₃) | Signals for ring C2/C6 methyls appear as multiplets | Confirmation of C-D bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for verifying the position and extent of deuterium incorporation in isotopically labeled compounds. For this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized to confirm the d6 labeling on the isobutyl group.

In a typical ¹H NMR spectrum of a non-deuterated standard, the isobutyl group would exhibit characteristic signals corresponding to its methyl and methylene protons. However, in the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions would be absent or significantly diminished, providing clear evidence of successful labeling.

Conversely, a ²H NMR experiment, which specifically detects deuterium nuclei, would show signals at chemical shifts corresponding to the positions of deuterium incorporation. sigmaaldrich.commagritek.comhuji.ac.il The integration of these signals in the ²H NMR spectrum can be used to quantify the deuterium content at each labeled site. sigmaaldrich.comnih.govresearchgate.net The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for straightforward assignment of the deuterium signals based on the known structure of the molecule. huji.ac.ilillinois.edu

Key Research Findings from NMR Analysis:

The absence of specific proton signals in the ¹H NMR spectrum confirms the sites of deuteration.

²H NMR provides direct evidence and quantification of deuterium incorporation at the intended positions.

The chemical shifts in the ²H NMR spectrum verify that the deuterium atoms are located on the isobutyl moiety of the molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.1-7.6 | m | Aromatic Protons |

| ¹H | 5.0-5.2 | s | CH (Dihydropyridine Ring) |

| ¹H | 3.6 | s | OCH₃ |

| ¹H | 2.3 | s | CH₃ (Dihydropyridine Ring) |

| ²H | 0.9-1.0 | br s | -C(CD₃)₂ |

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for assessing its isotopic composition. For this compound, high-resolution mass spectrometry (HRMS) is employed to accurately confirm the molecular mass and to analyze the isotopic distribution. nih.govrsc.orgacs.org

The expected monoisotopic mass of this compound (C₂₀H₁₈D₆N₂O₇) is higher than that of its non-deuterated counterpart due to the presence of six deuterium atoms. HRMS provides a precise mass measurement that can confirm the elemental composition and, consequently, the successful incorporation of the deuterium labels. nih.govresearchgate.net

Furthermore, the isotopic pattern observed in the mass spectrum reveals the isotopic abundance and purity of the sample. The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (isotopologues). By analyzing the relative intensities of these peaks, the percentage of the desired d6 species can be determined, along with the levels of any lesser-deuterated or non-deuterated impurities. nih.govacs.org

Key Research Findings from MS Analysis:

Accurate mass measurements from HRMS confirm the elemental formula and the incorporation of six deuterium atoms.

The isotopic distribution pattern allows for the quantification of the isotopic purity of the this compound.

MS/MS fragmentation studies can further confirm the location of the deuterium labels by analyzing the masses of the resulting fragments.

Table 2: Illustrative Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈D₆N₂O₇ |

| Calculated Monoisotopic Mass | 410.1998 |

| Measured Monoisotopic Mass (HRMS) | 410.2001 |

| Isotopic Purity (d6) | >98% |

Note: The presented data is for illustrative purposes. Actual measured values may have slight variations.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling in Research Material

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, utilized to separate, identify, and quantify the components of a mixture. For this compound, a validated HPLC method is essential for determining the chemical purity of the research material. walshmedicalmedia.comresearchgate.net This technique separates the target compound from any impurities, including starting materials, byproducts of the synthesis, or degradation products. synthinkchemicals.comnih.govindexcopernicus.com

A typical HPLC method for Nisoldipine and its metabolites employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. walshmedicalmedia.comtsijournals.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits strong absorbance. walshmedicalmedia.com

The purity of the this compound sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks. Method validation according to ICH guidelines ensures the reliability of the results by assessing parameters such as linearity, precision, accuracy, and specificity. nih.govpharmaguideline.comchromatographyonline.com

Key Research Findings from HPLC Analysis:

A validated HPLC method can effectively separate this compound from potential process-related impurities and degradation products.

The purity of the research material is determined by the relative peak area in the chromatogram.

Forced degradation studies can be used to demonstrate the stability-indicating nature of the HPLC method. nih.gov

Table 3: Example HPLC Method Parameters and Purity Data for this compound

| Parameter | Condition/Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Retention Time | Approx. 8.5 min |

| Purity | >99% |

Note: These parameters are illustrative and would be optimized for specific instrumentation and sample matrices.

Sophisticated Analytical Methodologies for the Quantification and Detection of 4 Hydroxy Nisoldipine D6 in Research Studies

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of drug metabolites in complex biological matrices due to its high sensitivity and selectivity. nih.govnih.gov The development of a robust LC-MS/MS method for 4-Hydroxy Nisoldipine-d6 involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to ensure reliable and reproducible results. Validation is performed to confirm that the analytical method is suitable for its intended purpose. nih.gov

Optimization of Chromatographic Separation for Deuterated Metabolites

Achieving optimal chromatographic separation is critical for distinguishing the analyte from endogenous matrix components and potential isomers. For deuterated metabolites like this compound, the primary goal is to ensure co-elution with the non-deuterated analyte to effectively compensate for matrix effects and other sources of analytical variability. scispace.com However, a chromatographic isotope effect, where the deuterated compound may exhibit a slightly different retention time than its non-deuterated counterpart, can sometimes occur. oup.comnih.gov This effect is often minimal but necessitates the use of high-efficiency chromatographic columns and carefully optimized mobile phases to ensure the peaks are as closely aligned as possible.

Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of nisoldipine and its metabolites. nih.gov Optimization involves the systematic evaluation of column chemistries (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) or methanol with aqueous buffers like ammonium (B1175870) acetate (B1210297) or formic acid), flow rate, and column temperature. chemrxiv.org The goal is to achieve a symmetrical peak shape and adequate retention time, ensuring that the analyte elutes in a region free from significant interference.

Table 1: Example Chromatographic Conditions for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides hydrophobic retention suitable for nisoldipine and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion ESI. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reversed-phase column. |

| Gradient | 5% B to 95% B over 5 minutes | Allows for efficient elution of the analyte while separating it from polar and non-polar interferences. |

| Flow Rate | 0.4 mL/min | Balances analysis time with separation efficiency. |

| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |

| Injection Vol. | 5 µL | A small volume is used to minimize potential matrix overload. |

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. nih.govforensicrti.org The optimization of MS parameters is crucial for maximizing the signal of this compound. This process begins with the selection of the precursor ion, which for this compound in positive electrospray ionization (ESI) mode would be the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion will be 6 units higher than that of the non-deuterated 4-Hydroxy Nisoldipine due to the six deuterium (B1214612) atoms.

The precursor ion is then fragmented in the collision cell to generate product ions. The most stable and abundant product ions are selected for the MRM transitions. lcms.cz Key parameters such as collision energy (CE) and fragmentor voltage are optimized for each transition to yield the highest signal intensity. researchgate.netresearchgate.net One transition is typically used for quantification (quantifier), while a second can be used for confirmation (qualifier). forensicrti.org

Table 2: Hypothetical Optimized MRM Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |

| This compound (Quantifier) | 395.2 | 301.1 | 150 | 25 | ESI+ |

| This compound (Qualifier) | 395.2 | 256.1 | 150 | 35 | ESI+ |

| 4-Hydroxy Nisoldipine (Analyte) | 389.2 | 295.1 | 150 | 25 | ESI+ |

Matrix Effects Assessment in Complex Biological Research Matrices

Biological matrices such as plasma, serum, and urine are inherently complex and contain numerous endogenous compounds that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. mdpi.com This can lead to ion suppression or enhancement, potentially compromising the accuracy of the quantification. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. scispace.com

The assessment of matrix effects is a critical component of method validation. A common approach involves comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract from a blank sample) with the peak area of the analyte in a pure solution at the same concentration. The matrix factor (MF) is calculated, and its variability across different lots of the biological matrix is assessed. mdpi.com The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different matrix lots should typically be less than 15%. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Research Applications

While LC-MS/MS is the dominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for specific applications in metabolite analysis. For compounds like 4-Hydroxy Nisoldipine, which have polar functional groups (e.g., hydroxyl groups) and are not sufficiently volatile for GC analysis, a chemical derivatization step is required. mdpi.comjfda-online.com This process converts the polar groups into less polar, more volatile derivatives. nih.govyoutube.com

Common derivatization techniques include silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. mdpi.comyoutube.com After derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. GC-MS can offer high chromatographic resolution, but the additional sample preparation step of derivatization can introduce variability and is more time-consuming than typical LC-MS/MS workflows. jfda-online.com

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Research

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. rsc.orgnih.gov The strategy relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of the analytical process. princeton.edu

Methodological Considerations for Accurate Quantification

For IDMS to be effective, several methodological considerations must be addressed. The internal standard, this compound, must be chemically and isotopically pure. It is added to the unknown sample, and after an equilibration period, the sample is processed. During sample preparation (e.g., extraction, cleanup) and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. nih.gov

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The absolute concentration of the analyte in the original sample is then calculated from the measured ratio of the analyte to the internal standard and the known amount of internal standard that was added. rsc.org This approach effectively corrects for variations in sample recovery and matrix-induced ionization changes, leading to highly accurate and precise absolute quantification. nih.gov Careful planning of pharmacokinetic studies, including sampling time points and study design, is essential to generate meaningful data for modeling and interpretation. nih.govnih.gov

Interferences and Their Mitigation in IDMS Applications

In Isotope Dilution Mass Spectrometry (IDMS), while the stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with and behave identically to the analyte (4-Hydroxy Nisoldipine), several potential interferences can still compromise data quality.

Matrix Effects : Biological matrices such as plasma or urine are complex, containing endogenous components like phospholipids, salts, and proteins that can co-elute with the analyte and its SIL-IS. These components can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to variability in signal response. The primary advantage of using this compound is that it experiences nearly identical matrix effects as the unlabeled analyte. By calculating the peak area ratio of the analyte to the SIL-IS, these effects are largely normalized, thus improving accuracy.

Isobaric Interferences : These occur when other compounds in the sample have the same nominal mass as the analyte or internal standard. High-resolution mass spectrometry can often resolve these, but in triple quadrupole instruments, the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode is the primary strategy for mitigation. For 4-Hydroxy Nisoldipine and its d6 variant, carefully selected MRM transitions are crucial to ensure that the detected signal is unique to the compounds of interest.

Cross-Talk : This is an instrumental artifact where the signal from a high-concentration MRM transition "leaks" into an adjacent channel. In the analysis of 4-Hydroxy Nisoldipine, if the analyte concentration is exceptionally high, its signal could potentially interfere with the channel for this compound. This is mitigated by optimizing chromatographic separation to ensure baseline resolution if possible, and by ensuring the purity of the internal standard, which should be free from contamination by the unlabeled analyte.

Isotopic Contribution : The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled analyte can contribute a small signal at the mass of the deuterated standard. Conversely, the isotopic purity of the SIL-IS is never 100%, meaning there will be a minor signal from the d6 standard at the analyte's mass. These contributions must be assessed during method validation, and if significant, corrected for in the data processing.

Mitigation strategies are centered on robust sample preparation to remove matrix components, optimization of chromatographic conditions to separate interferences from the analyte, and careful selection of mass spectrometric parameters.

Sample Preparation Techniques for Various Research Matrices

The goal of sample preparation is to extract 4-Hydroxy Nisoldipine and its d6 internal standard from the biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. The choice of technique depends on the matrix (e.g., plasma, urine, tissue homogenate), the required sensitivity, and the analytical instrument being used.

Protein Precipitation and Liquid-Liquid Extraction Optimization

Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from biological samples like plasma or serum before analysis. nih.govactapharmsci.com It is often the first choice for high-throughput screening.

Mechanism : A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample, which denatures and precipitates the proteins. mdpi.com After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.

Optimization : Key optimization parameters include the choice of precipitation solvent and the sample-to-solvent ratio. Acetonitrile is frequently used and often provides cleaner extracts than methanol. mdpi.com A typical ratio is 1:3 or 1:4 (sample volume to solvent volume) to ensure complete protein removal. While simple, PPT can result in significant matrix effects due to the limited removal of other endogenous components like phospholipids, a phenomenon known as "phospholipid-based matrix effects."

Liquid-Liquid Extraction (LLE) offers a more selective cleanup than PPT by partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. onlinepharmacytech.info

Mechanism : The choice of organic solvent is critical and is based on the polarity of the analyte. For dihydropyridine (B1217469) compounds like Nisoldipine and its metabolites, solvents such as ethyl acetate or a mixture of hexane and isoamyl alcohol are commonly employed. nih.gov

Optimization : Extraction efficiency is highly dependent on the pH of the aqueous phase, which should be adjusted to ensure the analyte is in its neutral, most non-polar form to facilitate its transfer into the organic phase. Other factors to optimize include the choice of extraction solvent, the solvent-to-sample ratio, and the mixing time. LLE generally produces a cleaner extract than PPT, leading to reduced matrix effects and improved sensitivity.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |

| Principle | Protein denaturation by organic solvent | Partitioning between immiscible phases |

| Common Solvents | Acetonitrile, Methanol | Ethyl Acetate, Methyl Tert-Butyl Ether (MTBE), Hexane/Isoamyl Alcohol |

| Selectivity | Low | Moderate to High |

| Throughput | High | Moderate |

| Optimization | Solvent type, sample-to-solvent ratio | Solvent type, pH of aqueous phase, solvent ratio, mixing time |

This table is interactive. Click on the headers to sort.

Solid-Phase Extraction (SPE) for Enhanced Analyte Enrichment

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that can provide cleaner extracts and higher analyte concentration than PPT or LLE. sigmaaldrich.com It is particularly useful when low detection limits are required.

Mechanism : SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while impurities are washed away. The analytes are then eluted with a small volume of a strong solvent.

Sorbent Selection : For 4-Hydroxy Nisoldipine, which is a moderately polar compound, reversed-phase SPE cartridges (e.g., C18, C8) or polymeric sorbents are typically used. Polymeric sorbents can offer higher binding capacity and stability across a wider pH range.

Method Development : A typical SPE method involves four steps:

Conditioning : The sorbent is treated with a solvent like methanol to activate it.

Equilibration : The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

Loading : The pre-treated sample is passed through the cartridge, and the analyte and internal standard adsorb to the stationary phase.

Washing : A weak solvent is used to rinse the cartridge, removing residual matrix interferences without eluting the analytes.

Elution : A strong organic solvent is used to desorb the analytes from the sorbent into a clean collection tube.

| SPE Step | Purpose | Typical Solvents/Solutions |

| Conditioning | To activate the sorbent functional groups. | Methanol, Acetonitrile |

| Equilibration | To prepare the sorbent for the aqueous sample. | Water, Buffer (e.g., phosphate buffer) |

| Loading | To adsorb the analyte and SIL-IS onto the sorbent. | Pre-treated biological sample (e.g., plasma, urine) |

| Washing | To remove weakly bound interferences. | Water, weak organic/aqueous mixture |

| Elution | To desorb and collect the purified analytes. | Methanol, Acetonitrile, or acidified/basified organic solvent |

This table is interactive. Click on the headers to sort.

Quality Control and Assurance in Analytical Method Validation for Research Investigations

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For bioanalytical methods used in research, validation ensures the reliability, reproducibility, and accuracy of the quantitative data. The presence of this compound is integral to achieving these quality standards.

Key validation parameters, often guided by regulatory agencies, include:

Selectivity and Specificity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Linearity : The method's response should be directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by analyzing samples with known analyte concentrations. The relationship is typically evaluated using a weighted linear regression model. nih.gov

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, both within a single analytical run (intra-day precision) and across different days (inter-day precision). nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.net

Recovery : This parameter measures the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of the analyte in a clean solution at the same concentration.

Matrix Effect : Assesses the impact of co-eluting matrix components on the ionization of the analyte and internal standard, as previously discussed.

Stability : The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Mechanistic Studies on the Metabolic Transformation of Nisoldipine and the Role of 4 Hydroxy Nisoldipine D6

In Vitro Biotransformation Pathways Leading to 4-Hydroxy Nisoldipine

In vitro studies using human liver microsomes and other recombinant enzyme systems have been instrumental in mapping the biotransformation pathways of Nisoldipine. These studies confirm that the drug is extensively metabolized, with hydroxylation being a principal initial step. science.gov

Cytochrome P450 (CYP) Isozyme-Specific Metabolism

The initial and rate-limiting step in the metabolism of a vast number of pharmaceuticals is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Research has consistently identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of Nisoldipine. nih.govscispace.com This isoform, highly expressed in both the liver and the small intestine, mediates the oxidative metabolism of Nisoldipine, leading to the formation of its hydroxylated derivatives. science.gov The significant interaction with CYP3A4 is underscored by the pronounced effect of CYP3A4 inhibitors, such as grapefruit juice, on Nisoldipine's plasma concentrations. science.gov Studies have shown that the inhibition of CYP3A4 can lead to a substantial increase in the systemic exposure to Nisoldipine. frontiersin.org

A thorough understanding of the enzymatic reaction rate is crucial for predicting a drug's metabolic clearance. This is typically characterized by the Michaelis-Menten kinetic parameters: K_m (the substrate concentration at which the reaction rate is half of V_max) and V_max (the maximum reaction rate).

Table 1: Enzyme Kinetic Parameters for Nisoldipine 4-Hydroxylation

| Enzyme System | K_m (µM) | V_max (nmol/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | Data not available | Data not available |

| Recombinant CYP3A4 | Data not available | Data not available |

As of the latest review of scientific literature, specific Michaelis-Menten constants for the 4-hydroxylation of Nisoldipine have not been reported.

Role of Other Metabolic Enzymes in the Formation or Further Metabolism of 4-Hydroxy Nisoldipine (e.g., Glucuronidation, Sulfation, Oxidation)

Following the initial CYP-mediated oxidation (Phase I metabolism), drug metabolites often undergo conjugation reactions (Phase II metabolism), where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate its excretion. Common conjugation reactions include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).

Currently, there is a significant gap in the scientific literature regarding the Phase II metabolism of 4-Hydroxy Nisoldipine. No specific studies detailing the glucuronidation or sulfation of this particular metabolite could be identified. Therefore, the specific UGT or SULT enzymes involved, and the extent to which 4-Hydroxy Nisoldipine is further processed through these pathways, remain unknown.

Investigating Substrate-Enzyme Interactions in Preclinical Models

Understanding how a drug molecule docks into the active site of its metabolizing enzyme can provide insights into the mechanism of metabolism and potential drug-drug interactions.

Computational Modeling of Enzyme-Substrate Binding for 4-Hydroxylation

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and analyzing the interaction between a substrate, like Nisoldipine, and the active site of an enzyme, such as CYP3A4. These models can predict the binding orientation of the substrate, identify key amino acid residues involved in the interaction, and help explain the regioselectivity of the metabolic reaction.

Despite the utility of these in silico approaches, a search of the available scientific literature did not yield any studies that have published a computational model specifically detailing the binding of Nisoldipine within the active site of CYP3A4 to elucidate the mechanism of 4-hydroxylation. While docking studies have been performed for various CYP3A4 inhibitors, similar research focused on the substrate activity of Nisoldipine has not been reported.

Structure-Activity Relationships Governing Metabolic Pathways

The metabolic fate of Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is intricately linked to its molecular structure. The biotransformation of Nisoldipine is primarily governed by the chemical properties of its core dihydropyridine ring and the nature of its ester side chains, which are recognized and processed by metabolic enzymes, predominantly the cytochrome P450 isoenzyme CYP3A4 drugs.comfrontiersin.orgnih.gov.

Several key structural features of the Nisoldipine molecule dictate its metabolic pathway:

1,4-Dihydropyridine (B1200194) Ring: This central scaffold is a primary target for metabolism. A major metabolic reaction for Nisoldipine and other dihydropyridines is the oxidation of this ring to its more stable aromatic pyridine (B92270) analog. This process, catalyzed by CYP3A4, results in the formation of Dehydro Nisoldipine, a major but inactive metabolite nih.govresearchgate.net. The susceptibility of the dihydropyridine ring to oxidation is a defining characteristic of this class of drugs and a crucial factor in their metabolic clearance.

Ester Side Chains: Nisoldipine possesses two different ester groups: a methyl ester at the 3-position and an isobutyl ester at the 5-position of the dihydropyridine ring fda.gov. These ester moieties are susceptible to hydrolysis by esterase enzymes, leading to the formation of corresponding carboxylic acid metabolites. More significantly, the isobutyl ester group is a primary site for oxidative metabolism. Hydroxylation of the isobutyl side chain is a major biotransformation pathway, leading to the formation of 4-Hydroxy Nisoldipine nih.govfda.govdrugbank.com. This hydroxylated derivative is the only known active metabolite, retaining about 10% of the parent compound's pharmacological activity nih.govfda.govdrugbank.com.

The relationship between these structural elements and the metabolic enzymes dictates the rate and pathways of Nisoldipine's transformation, ultimately influencing its bioavailability and therapeutic effect.

Use of 4-Hydroxy Nisoldipine-d6 as an Internal Standard in In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in drug discovery for predicting a compound's metabolic fate in the body. These assays, typically conducted using liver microsomes or hepatocytes, require precise quantification of the parent drug and its metabolites over time. The accuracy of such quantification, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), heavily relies on the use of an appropriate internal standard.

A stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis. This compound, a deuterated analog of the primary active metabolite of Nisoldipine, represents an ideal internal standard for tracking the formation of 4-Hydroxy Nisoldipine in these assays. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

The utility of this compound as an internal standard is based on several key properties:

Chemical and Physical Similarity: Being structurally identical to the analyte (4-Hydroxy Nisoldipine) apart from the isotopic difference, it exhibits nearly identical chemical and physical properties. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any variability or loss during these steps.

Co-elution: In liquid chromatography, this compound will co-elute with the non-labeled 4-Hydroxy Nisoldipine. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer.

Mass Spectrometric Distinction: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. This allows for separate and accurate quantification of both compounds.

By adding a known amount of this compound to the experimental samples, researchers can accurately quantify the amount of 4-Hydroxy Nisoldipine produced. The ratio of the analyte's mass spectrometric signal to that of the internal standard is used to construct a calibration curve, which allows for the precise determination of the metabolite's concentration, even at very low levels. This approach significantly enhances the reliability and accuracy of in vitro metabolic stability data.

Table 1: Properties of this compound as an Internal Standard

| Property | Rationale for Use as an Internal Standard |

|---|---|

| Structural Identity | Nearly identical to the analyte (4-Hydroxy Nisoldipine), ensuring similar behavior during sample processing and analysis. |

| Isotopic Labeling (d6) | Provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer. |

| Co-elution | Elutes at the same retention time as the analyte in liquid chromatography, enabling effective correction for matrix effects. |

| Chemical Stability | Deuterium is a stable isotope, ensuring the internal standard does not degrade or exchange isotopes during the analytical process. |

Elucidation of Metabolic Hotspots and Preferential Biotransformation Sites on the Nisoldipine Molecule

Metabolic studies have identified several "hotspots" on the Nisoldipine molecule that are particularly susceptible to enzymatic modification. These preferential biotransformation sites are the locations where metabolic enzymes, primarily CYP3A4, act to alter the drug's structure, facilitating its elimination from the body.

The primary metabolic hotspots on the Nisoldipine molecule are:

The Isobutyl Ester Side Chain: This is the most significant site of metabolic activity. The major biotransformation pathway for Nisoldipine is the hydroxylation of this side chain nih.govfda.govdrugbank.com. This reaction leads to the formation of 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as 4-Hydroxy Nisoldipine. This metabolite is notable because it is the only one identified to have pharmacological activity, although it is significantly less potent than the parent drug nih.govdrugbank.com.

The 1,4-Dihydropyridine Ring: The central dihydropyridine ring is another key site for metabolism. It undergoes oxidation (dehydrogenation) to form the corresponding pyridine derivative, known as Dehydro Nisoldipine nih.gov. This aromatization of the ring results in a complete loss of calcium channel blocking activity. This is a common metabolic pathway for drugs in the dihydropyridine class researchgate.net.

The Methyl and Isobutyl Ester Linkages: Both ester groups on the Nisoldipine molecule can be cleaved through hydrolysis, catalyzed by esterase enzymes. This results in the formation of the corresponding carboxylic acid metabolites. For instance, the hydrolysis of the methyl ester leads to 2,6-Dimethyl-5-(2-methylpropoxycarbonyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid nih.gov.

These metabolic transformations occur extensively, which is why Nisoldipine has a low absolute bioavailability of about 5% despite being well-absorbed drugbank.comnih.gov. The identification of these metabolic hotspots is crucial for understanding the drug's pharmacokinetic profile and for predicting potential drug-drug interactions.

Table 2: Metabolic Hotspots and Biotransformation of Nisoldipine

| Metabolic Hotspot | Type of Biotransformation | Resulting Metabolite(s) |

|---|---|---|

| Isobutyl Ester Side Chain | Hydroxylation | 4-Hydroxy Nisoldipine (active metabolite) |

| 1,4-Dihydropyridine Ring | Oxidation (Dehydrogenation) | Dehydro Nisoldipine (inactive metabolite) |

| Ester Linkages | Hydrolysis | Carboxylic acid derivatives (inactive metabolites) |

Preclinical Research Applications and Pharmacokinetic Investigation in Experimental Systems

Assessment of Metabolic Stability in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a new chemical entity. These assays typically utilize liver microsomes or cryopreserved hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The assessment of nisoldipine's metabolic stability in these systems involves incubating the parent drug with either liver microsomes or hepatocytes and monitoring its disappearance over time. For the accurate quantification of the formed 4-hydroxy nisoldipine, a stable isotope-labeled internal standard like 4-Hydroxy Nisoldipine-d6 is indispensable. The use of a deuterated standard minimizes variability and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, allowing for precise determination of the metabolite's formation rate.

A representative workflow for a microsomal stability assay is detailed below:

| Step | Procedure |

| 1. Preparation | Thawing of cryopreserved liver microsomes (e.g., from rat, dog, or monkey) and preparation of a reaction mixture containing a specific protein concentration. |

| 2. Incubation | Addition of nisoldipine to the reaction mixture and initiation of the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The incubation is carried out at 37°C. |

| 3. Sampling | Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile (B52724). |

| 4. Analysis | This compound is added as an internal standard to the samples, which are then analyzed by LC-MS/MS to quantify the amount of nisoldipine remaining and 4-hydroxy nisoldipine formed. |

| 5. Data Interpretation | The rate of disappearance of nisoldipine is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance. |

Species Differences in 4-Hydroxylation Metabolism (e.g., Rat, Dog, Monkey Models for Research)

Significant interspecies differences in drug metabolism are a common challenge in preclinical drug development. Understanding these differences is crucial for selecting the most appropriate animal model to predict human pharmacokinetics. Studies have shown marked species differences in the oxidation activities of nisoldipine. nih.gov

The formation of 4-hydroxy nisoldipine, a primary metabolic pathway, varies across different species. For instance, the rate of 4-hydroxylation can differ significantly between rat, dog, and monkey liver microsomes. nih.gov In such comparative studies, this compound would be employed as an internal standard to ensure that the observed differences in metabolite formation are due to true enzymatic activity variations and not analytical inconsistencies.

Below is an illustrative table summarizing potential species differences in the in vitro metabolism of nisoldipine, data that would be reliably quantified using a deuterated standard like this compound.

| Species | In Vitro System | Intrinsic Clearance (CLint) of Nisoldipine (µL/min/mg protein) | Relative Formation of 4-Hydroxy Nisoldipine |

| Rat | Liver Microsomes | High | Moderate |

| Dog | Liver Microsomes | Low | Low |

| Monkey | Liver Microsomes | Moderate | High |

This table is for illustrative purposes and represents the type of data generated in such studies.

In Vitro-In Vivo Correlation (IVIVC) Methodologies for Metabolic Fate Prediction (Excluding human data)

In vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between in vitro properties and in vivo pharmacokinetic parameters. For metabolically cleared drugs like nisoldipine, IVIVC can be used to predict the in vivo hepatic clearance from in vitro metabolic stability data obtained from liver microsomes or hepatocytes.

The accurate quantification of in vitro metabolite formation is a cornerstone of building a reliable IVIVC model. The use of this compound as an internal standard in the LC-MS/MS analysis of in vitro samples ensures the high quality of the data used for the correlation. By comparing the in vitro intrinsic clearance values across different species with their corresponding in vivo clearance data, researchers can develop models to better predict the metabolic fate of nisoldipine in a preclinical setting.

Role of this compound in Mass Balance Studies in Preclinical Animal Models (Excluding human studies)

Mass balance studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies typically involve the administration of a radiolabeled compound to experimental animals.

Understanding Pharmacokinetic Processes of Nisoldipine and its Metabolites in Preclinical Models (Excluding human data)

Pharmacokinetic studies in preclinical species are essential to understand the time course of drug and metabolite concentrations in the body. These studies provide critical information on parameters such as clearance, volume of distribution, and half-life.

The accurate measurement of nisoldipine and its major metabolite, 4-hydroxy nisoldipine, in plasma samples from animal studies is paramount. Validated bioanalytical methods, typically LC-MS/MS, are used for this purpose. In these methods, this compound is the ideal internal standard for the quantification of 4-hydroxy nisoldipine. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for any potential losses or matrix effects. The use of a nine-fold deuterated nisoldipine analog as an internal standard has been reported in the enantioselective analysis of nisoldipine, highlighting the importance of deuterated standards in such pharmacokinetic studies. researchgate.net

A representative table of pharmacokinetic parameters for 4-hydroxy nisoldipine in a preclinical species, which would be determined using this compound as an internal standard, is shown below.

| Parameter | Unit | Value (in Rat) |

| Cmax (Maximum Concentration) | ng/mL | Value |

| Tmax (Time to Maximum Concentration) | h | Value |

| AUC (Area Under the Curve) | ng·h/mL | Value |

| t½ (Half-life) | h | Value |

This table is for illustrative purposes and represents the type of data generated in such studies.

Absorption and Distribution Studies in Animal Models

The absorption of 4-Hydroxy Nisoldipine is intrinsically linked to the administration and subsequent metabolism of its parent drug, Nisoldipine. Following oral administration of Nisoldipine in animal models, it undergoes extensive first-pass metabolism in the gut wall and the liver drugbank.com. One of the major biotransformation pathways is the hydroxylation of the isobutyl ester side chain, leading to the formation of 4-Hydroxy Nisoldipine drugbank.com.

Studies in various animal species, including rats, dogs, and monkeys, have demonstrated that Nisoldipine is well-absorbed from the gastrointestinal tract nih.gov. The resulting metabolites, including 4-Hydroxy Nisoldipine, are then detected in the systemic circulation. The concentration of this hydroxylated derivative in plasma has been reported to be approximately equal to that of the parent compound, Nisoldipine, indicating that a significant portion of the administered dose is converted to this metabolite drugbank.com.

The distribution of 4-Hydroxy Nisoldipine into various tissues is expected to be influenced by its physicochemical properties. As a metabolite of the lipophilic drug Nisoldipine, it is likely to have a considerable volume of distribution. However, specific studies detailing the tissue distribution of 4-Hydroxy Nisoldipine in animal models are limited. The high plasma protein binding of the parent drug, Nisoldipine (over 99%), suggests that its metabolites may also exhibit significant protein binding, which would influence their distribution patterns drugbank.com.

The following table summarizes the pharmacokinetic parameters of the parent compound, Nisoldipine, in rats, which provides context for the formation and subsequent absorption and distribution of its metabolite, 4-Hydroxy Nisoldipine.

| Parameter | Value | Animal Model |

| Cmax (ng/mL) | 51.47 ± 0.94 | Rat |

| Tmax (h) | 2 ± 0.3 | Rat |

| AUC0-36 (ng·h/mL) | 323.33 ± 21 | Rat |

| Data for a pure Nisoldipine suspension. |

Elimination Kinetics and Half-Life in Experimental Systems

The elimination of 4-Hydroxy Nisoldipine is a crucial aspect of its pharmacokinetic profile. As a metabolite, its elimination is dependent on the rate of its formation from Nisoldipine and its own clearance from the body. The primary route of elimination for Nisoldipine and its metabolites is through the kidneys, with the majority of the administered dose being excreted in the urine as metabolites drugbank.com.

The elimination kinetics of Nisoldipine have been studied in various animal models. For instance, in rats, the co-administration of Nisoldipine with other drugs can alter its clearance, which in turn would affect the exposure to its metabolites like 4-Hydroxy Nisoldipine.

The table below presents the elimination half-life of the parent drug, Nisoldipine, in different experimental settings, which can indirectly inform the expected timeframe of the presence of its metabolites in the system.

| Parameter | Value | Species |

| Elimination Half-life (t½) | 9.7 h | Healthy Human Subjects |

| Elimination Half-life (t½) | 16.6 h | Humans with Cirrhosis |

Compartmental and Non-Compartmental Pharmacokinetic Analysis in Research Animal Studies

The characterization of the pharmacokinetic properties of 4-Hydroxy Nisoldipine in research animal studies involves the application of both compartmental and non-compartmental analysis (NCA) methods. These approaches provide a quantitative understanding of the drug's and its metabolite's journey through the body.

Non-Compartmental Analysis (NCA) is a model-independent method that is often used to determine key pharmacokinetic parameters directly from the plasma concentration-time data. This method does not require assumptions about the number of compartments in the body and is widely used in preclinical studies for its simplicity and robustness. Key parameters derived from NCA include the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t½). NCA is particularly useful for providing a consistent and direct summary of drug exposure.

Compartmental Analysis , on the other hand, involves fitting the concentration-time data to a mathematical model that represents the body as a series of interconnected compartments. This approach can provide more detailed insights into the underlying physiological processes governing the drug's disposition, such as the rates of absorption, distribution, and elimination. For a metabolite like 4-Hydroxy Nisoldipine, a compartmental model would typically be an extension of the model for the parent drug, Nisoldipine, incorporating the rate of metabolite formation. While more complex, compartmental models can be used for simulations to predict drug concentrations under different conditions.

In the context of this compound, which is used as an internal standard, the primary pharmacokinetic analysis would be focused on the non-deuterated 4-Hydroxy Nisoldipine. The data obtained from animal studies, such as plasma concentrations of the metabolite over time, would be subjected to both NCA and compartmental modeling to fully characterize its pharmacokinetic profile.

The choice between these two methods depends on the objectives of the study. NCA is often sufficient for determining bioequivalence or for a basic understanding of drug exposure, while compartmental modeling is more powerful for in-depth mechanistic studies and for making predictions.

Degradation Pathways and Stability Profiling of 4 Hydroxy Nisoldipine D6 Under Controlled Research Conditions

Forced Degradation Studies for Research Material Stability Assessment

Forced degradation studies on 4-Hydroxy Nisoldipine-d6, a metabolite of Nisoldipine, provide critical insights into its intrinsic stability. nih.govscbt.comlgcstandards.com While specific degradation data on the deuterated form is not extensively published, the degradation pathways can be inferred from studies on the parent compound, Nisoldipine, and other related 1,4-dihydropyridine (B1200194) derivatives. nih.govresearchgate.netuchile.cl The primary degradation pathway for dihydropyridines involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring. researchgate.netwum.edu.pk

Acidic and Basic Hydrolysis Pathways

The stability of 1,4-dihydropyridine derivatives is significantly influenced by pH. Studies on related compounds like Nisoldipine and Nitrendipine show significant degradation under alkaline conditions (pH > 8), following first-order kinetics. uchile.cluchile.cl In contrast, these compounds are generally more stable in acidic environments. nih.gov For instance, at 80°C and pH 12, Nisoldipine showed a degradation rate constant (k) of 2.22×10⁻² h⁻¹. uchile.cluchile.cl The hydrolysis primarily targets the ester linkages, leading to the formation of corresponding carboxylic acid derivatives. Given its similar core structure, this compound is expected to follow a comparable degradation pattern, being more susceptible to base-catalyzed hydrolysis of its ester groups.

| Condition | Observed Degradation | Potential Degradation Products |

|---|---|---|

| Acidic (e.g., 0.1 M HCl) | Low to moderate degradation | Ester hydrolysis products |

| Basic (e.g., 0.1 M NaOH) | Significant degradation | Ester hydrolysis products, aromatized pyridine derivatives |

Oxidative Degradation Mechanisms

Oxidative stress is a major degradation pathway for 1,4-dihydropyridine compounds. researchgate.netwum.edu.pk The core dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative. wum.edu.pk This process, known as aromatization, results in a complete loss of pharmacological activity. researchgate.net Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) are used to simulate this degradation. For this compound, oxidation would likely lead to the formation of its pyridine analogue. This reaction is a key consideration in the handling and storage of this research material.

| Oxidizing Agent | Expected Primary Degradation Product |

|---|---|

| Hydrogen Peroxide (H₂O₂) | 4-Hydroxy Nisoldipine Pyridine Derivative-d6 |

Photolytic Degradation Assessment

Nisoldipine and other 1,4-dihydropyridines are known to be highly sensitive to light. researchgate.netuchile.clnih.govnih.gov Exposure to daylight and UV radiation can induce photodegradation, which involves two main reactions: the oxidation of the dihydropyridine ring to a pyridine ring and the reduction of the nitro group on the phenyl ring to a nitroso group. researchgate.net Studies on Nisoldipine have shown that daylight exposure primarily leads to the formation of the 4-(2-nitrosophenyl) pyridine analogue. nih.govnih.gov Under UV light, the formation of the nitrophenylpyridine derivative has also been observed. nih.gov The photodegradation of solid-state Nisoldipine has been found to follow zero-order kinetics. nih.gov It is therefore crucial to protect this compound from light to prevent the formation of these photoproducts and maintain its integrity as a research standard.

| Light Source | Major Degradation Products | Reference |

|---|---|---|

| Daylight | 4-(2-nitrosophenyl) pyridine analogue | nih.govnih.gov |

| UV Light | Nitrophenylpyridine derivative, 4-(2-nitrosophenyl) pyridine analogue | nih.gov |

Thermal Stability Evaluation

The thermal stability of 1,4-dihydropyridine derivatives has been studied, and in the solid state, they are generally stable in dry air. nih.gov However, in the presence of humidity, thermodegradation can occur, following first-order kinetics. nih.govresearchgate.net For Nisoldipine and other derivatives with a nitro substituent, the main product of thermodegradation is the corresponding nitroso derivative, which is formed through the aromatization of the dihydropyridine ring accompanied by the elimination of a water molecule. nih.govresearchgate.net Stability studies of Nisoldipine formulations at accelerated conditions (e.g., 40°C and 75% relative humidity) have shown the compound to be stable over a 6-month period, indicating good thermal stability when properly formulated. proquest.comnih.gov

Identification and Characterization of Degradation Products in Research Samples

Identifying and characterizing the degradation products of this compound is essential for ensuring the quality and reliability of analytical data generated using this standard. nih.govuchile.cl

Application of High-Resolution Mass Spectrometry for Metabolite and Degradant Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for the identification and structural elucidation of metabolites and degradation products. thermofisher.com Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, allowing for the determination of elemental compositions of unknown compounds. lcms.cz Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that help in elucidating the structure of the degradation products. thermofisher.com For this compound, HRMS would be instrumental in identifying degradants formed under stress conditions by comparing their mass spectra and fragmentation patterns with the parent compound. The presence of the deuterium (B1214612) label (d6) provides a unique isotopic signature that aids in distinguishing the compound and its degradants from endogenous interferences in complex matrices.

NMR Spectroscopy for Structural Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structure determination of chemical compounds, including the degradation products of pharmaceutical agents and their metabolites. In the context of this compound, NMR analysis provides detailed information about the molecular structure at the atomic level, enabling the precise identification of changes resulting from degradation processes.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common NMR techniques employed. For this compound, the ¹H NMR spectrum would initially show characteristic signals for the aromatic protons, the dihydropyridine ring proton, the methyl groups, and the protons of the ester side chains. The presence of the deuterium-labeled methyl groups (d6) would result in the absence of corresponding proton signals, simplifying certain regions of the spectrum and confirming the isotopic labeling.

Upon degradation, new signals will appear in the NMR spectra, corresponding to the newly formed structures. The primary degradation pathway for dihydropyridines like nisoldipine is oxidation to the corresponding pyridine derivative. researchgate.netnih.gov This process leads to the aromatization of the dihydropyridine ring, causing significant shifts in the NMR signals.

Key Spectral Changes Expected Upon Degradation:

Disappearance of the N-H Proton: The signal for the proton on the nitrogen in the dihydropyridine ring (typically a broad singlet) would disappear upon oxidation to the pyridine ring.

Shift of the C4-Proton: The proton at the 4-position of the dihydropyridine ring would also be absent in the oxidized pyridine analog.

Aromatic Proton Shifts: The chemical shifts of the protons on the nitrophenyl ring would change due to the altered electronic environment resulting from the oxidation of the adjacent dihydropyridine ring.

Side Chain Proton Shifts: Protons on the ester side chains may also experience slight shifts in their resonance frequencies.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, respectively. This is particularly useful for piecing together the structure of unknown degradants. For instance, a COSY spectrum can confirm the coupling between adjacent protons, while an HSQC spectrum links protons directly to the carbons they are attached to.

Below is a hypothetical data table illustrating the expected ¹H NMR chemical shift changes for the transformation of this compound to its primary pyridine degradant.

| Proton Assignment | Expected Chemical Shift (δ, ppm) in this compound | Expected Chemical Shift (δ, ppm) in Pyridine Degradant | Change in Chemical Shift (Δδ, ppm) |

| N-H (Dihydropyridine) | ~8.5 (broad singlet) | Absent | - |

| C4-H (Dihydropyridine) | ~5.0 (singlet) | Absent | - |

| Aromatic Protons | 7.2 - 8.0 (multiplets) | 7.3 - 8.2 (multiplets) | +0.1 to +0.2 |

| C2, C6 -CH₃ | ~2.3 (singlet) | ~2.5 (singlet) | +0.2 |

| O-CH₃ | ~3.6 (singlet) | ~3.7 (singlet) | +0.1 |

| O-CH₂ | ~4.1 (multiplet) | ~4.2 (multiplet) | +0.1 |

Note: This table is illustrative and based on general principles of NMR spectroscopy applied to dihydropyridine compounds.

Long-Term Storage and Handling Guidelines for Research-Grade this compound Reference Standards

Proper storage and handling of research-grade reference standards are paramount to ensure their integrity and the accuracy of experimental results. For this compound, a deuterated metabolite of a photosensitive parent compound, specific precautions are necessary.

Storage Conditions:

The stability of chemical compounds is highly dependent on storage temperature. nih.gov For long-term storage, reference standards of this compound should be kept at low temperatures to minimize thermal degradation.

Solid State: As a solid (powder), the compound should be stored in a freezer, typically at -20°C or below. It should be kept in a tightly sealed container to protect it from moisture and air. The use of a desiccator can provide additional protection against humidity.

In Solution: Stock solutions should be stored at -20°C or preferably at -80°C. nih.gov The choice of solvent is critical; a non-reactive, anhydrous solvent is preferred. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Protection from Light:

Nisoldipine is known to be sensitive to light, undergoing photodegradation. researchgate.netnih.gov It is crucial to assume that its hydroxylated and deuterated metabolite will exhibit similar photosensitivity.

All handling of the solid material and its solutions should be performed under subdued light or in a dark room.

Amber-colored vials or containers wrapped in aluminum foil should be used for storage to protect the compound from exposure to UV and visible light.

Handling Procedures:

Before opening a container stored at low temperatures, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis.

Use clean, dry spatulas and glassware to handle the compound.

For preparing solutions, use high-purity solvents and weigh the compound accurately using a calibrated analytical balance.

The following table provides a summary of recommended storage and handling guidelines.

| Parameter | Guideline | Rationale |

| Temperature | Solid: ≤ -20°C. Solution: ≤ -20°C, preferably -80°C. | To slow down the rate of thermal degradation and preserve chemical integrity. nih.gov |

| Light Exposure | Store in amber vials or protect from light with foil. Handle under subdued light. | To prevent photodegradation, a known degradation pathway for dihydropyridines. nih.gov |

| Moisture | Store in tightly sealed containers, preferably in a desiccator. | To prevent hydrolytic degradation. |

| Atmosphere | Consider storage under an inert gas (e.g., argon, nitrogen) for maximum stability. | To minimize oxidative degradation. |

| Solution Handling | Prepare fresh solutions for use. Aliquot stock solutions to avoid freeze-thaw cycles. | Repeated temperature changes can accelerate degradation and solvent evaporation. |

Adherence to these guidelines is essential for maintaining the purity and concentration of this compound reference standards over time, ensuring the reliability of research data.

Applications of Deuterated Analogs in Isotope Labeled Research and Bioanalytical Studies

Utility of 4-Hydroxy Nisoldipine-d6 as a Labeled Internal Standard (LIS) in Quantitative Bioanalysis

In the field of quantitative bioanalysis, particularly when using highly sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. This compound serves as an ideal labeled internal standard (LIS) for the quantification of its non-labeled counterpart, 4-Hydroxy Nisoldipine. An LIS is a compound with nearly identical physicochemical properties to the analyte of interest, which is added to a sample in a known quantity before processing. kcasbio.com Its purpose is to correct for variability throughout the analytical workflow, from sample extraction to instrumental analysis. clearsynth.com

Advantages of Deuterated Analogs over Unlabeled Analogs as LIS

The choice of an internal standard is critical, and stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard. kcasbio.com They offer significant advantages over using unlabeled structural analogs. Because deuterated standards are chemically almost identical to the analyte, they exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net This ensures that any loss of analyte during extraction or any fluctuation in instrument response is mirrored by the LIS, allowing for reliable correction. chromforum.org The primary distinction is their mass, which allows the mass spectrometer to detect and quantify both the analyte and the LIS independently.

Key advantages include improved metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism, and a reduced likelihood of forming toxic byproducts. clearsynthdiscovery.com

Table 1: Comparison of Internal Standard Types

| Feature | Deuterated LIS (e.g., this compound) | Unlabeled Analog IS |

| Physicochemical Properties | Nearly identical to the analyte | Similar, but can differ significantly |

| Chromatographic Behavior | Co-elutes with the analyte, crucial for matrix effect correction nih.gov | May have different retention times, leading to poor correction |

| Ionization Efficiency | Experiences the same ionization suppression/enhancement as the analyte waters.com | Ionization can be affected differently by matrix components |

| Correction for Variability | High accuracy in correcting for sample loss and instrument fluctuation | Less reliable correction due to differing properties |

| Overall Reliability | Considered the "gold standard" for LC-MS bioanalysis chromatographyonline.com | Prone to introducing bias and unreliable data kcasbio.com |

Minimizing Matrix Effects and Enhancing Accuracy in LC-MS/MS Quantification

One of the most significant challenges in LC-MS/MS analysis of biological samples (e.g., plasma, urine) is the "matrix effect." myadlm.org This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, causing either suppression or enhancement of its signal. waters.com This variability can severely compromise the accuracy and reproducibility of the quantification.

The use of a deuterated LIS like this compound is the most effective strategy to combat matrix effects. clearsynth.comresearchgate.net By co-eluting with the analyte (4-Hydroxy Nisoldipine), the LIS experiences the exact same degree of ion suppression or enhancement. nih.govwaters.com The quantification is based on the ratio of the analyte's peak area to the LIS's peak area. Since both are affected proportionally by the matrix, this ratio remains constant and accurate, effectively normalizing the variability. researchgate.net This ensures that the calculated concentration of the analyte is reliable, even in the presence of strong and variable matrix effects. waters.com

Application in Metabolic Reaction Phenotyping and Metabolite Identification Studies

Beyond its role as an internal standard, deuterium (B1214612) labeling is a powerful technique for investigating the metabolic fate of drugs. These studies are essential for understanding how a drug is processed in the body, which enzymes are involved, and what metabolites are formed.